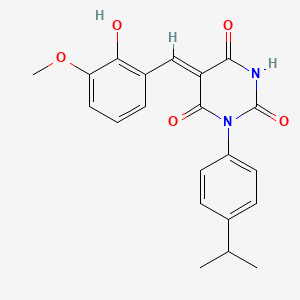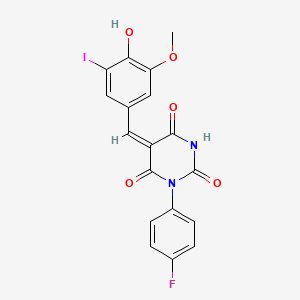![molecular formula C15H11ClFNO2 B3902727 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3902727.png)
3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one
説明
3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one, also known as CP-31398, is a small molecule that has been shown to have potential therapeutic effects in the treatment of cancer. This compound has been extensively studied in preclinical models, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
作用機序
3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one has been shown to stabilize the p53 protein, which is a tumor suppressor that plays a critical role in preventing cancer development. The stabilization of p53 by 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one has also been shown to inhibit the activity of MDM2, a protein that promotes the degradation of p53.
Biochemical and Physiological Effects:
3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and cell cycle arrest, 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one is that it has been extensively studied in preclinical models, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. However, one of the limitations of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one is that it has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet known. Another limitation of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one is that it has relatively low water solubility, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one. One area of research is to further elucidate the mechanism of action of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one, and to identify other proteins and pathways that are regulated by this compound. Another area of research is to optimize the synthesis of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one, and to develop more water-soluble analogs that can be administered in vivo. Finally, clinical trials will be necessary to determine the safety and efficacy of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one in humans, and to identify the optimal dose and administration schedule for this compound.
科学的研究の応用
3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. In vitro studies have shown that 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one can inhibit the growth of cancer cells and induce apoptosis through a p53-dependent mechanism. In vivo studies have demonstrated that 3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one can inhibit tumor growth and metastasis in mouse models of breast cancer and lung cancer.
特性
IUPAC Name |
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2/c16-11-3-6-15(20)13(9-11)18-8-7-14(19)10-1-4-12(17)5-2-10/h1-9,18,20H/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAUFRDFFWTYMF-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\NC2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-tert-butyl-N'-[(3-methyl-2-thienyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3902649.png)
![6-chloro-3-[3-(2,5-dimethoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3902657.png)

![ethyl 2-[4-(acetylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902673.png)
![3-methyl-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3902675.png)
![2-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3902681.png)
![6-bromo-2-[2-(4-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3902691.png)
![dimethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B3902711.png)


![1-(1,3-benzodioxol-5-yl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3902738.png)

